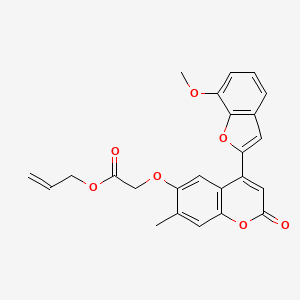

allyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate

Description

Allyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate is a synthetic coumarin-derived compound characterized by a benzofuran moiety at the 4-position of the coumarin scaffold and an allyl ester group attached via an acetoxy linker. The allyl ester group introduces reactivity for further chemical modifications, such as radical-mediated crosslinking or hydrolysis .

Properties

IUPAC Name |

prop-2-enyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O7/c1-4-8-28-23(26)13-29-19-11-16-17(12-22(25)30-20(16)9-14(19)2)21-10-15-6-5-7-18(27-3)24(15)31-21/h4-7,9-12H,1,8,13H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDYPGKBOYFNBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OCC(=O)OCC=C)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Allyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, structural characteristics, and documented biological effects, supported by various studies and data tables.

Structural Characteristics

The compound features several notable structural components:

- Allyl group : Contributes to the reactivity and biological interactions.

- Methoxybenzofuran moiety : Known for various pharmacological properties.

- Chromone structure : Associated with antioxidant and anti-inflammatory activities.

The molecular formula of this compound is , with a molecular weight of approximately 348.37 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the acylation of chromone derivatives and subsequent etherification with allyl alcohol. The following reaction scheme illustrates a general pathway for its synthesis:

- Formation of the chromone derivative .

- Allylation using allyl bromide or alcohol .

- Purification via column chromatography .

Antioxidant Activity

Research indicates that compounds with chromone and benzofuran structures exhibit significant antioxidant properties. A study measuring the DPPH radical scavenging activity found that derivatives similar to this compound showed IC50 values in the micromolar range, indicating effective radical scavenging capabilities .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. For instance, a comparative analysis showed that related chromone derivatives exhibited cytotoxic effects on various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Chromone A | MCF-7 (breast cancer) | 9.54 |

| Chromone B | HeLa (cervical cancer) | 16.1 |

| Allyl derivative | MCF-7 | <10 (estimated) |

These findings suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes relevant to disease processes:

- MAO-B Inhibition : Studies have shown that certain benzofuran derivatives can act as selective MAO-B inhibitors, which are relevant in treating neurodegenerative diseases .

Case Studies

- Study on Antioxidant Activity : A recent study published in Molecules demonstrated that a series of chromone derivatives, including allyl compounds, exhibited strong antioxidant activities through various assays, including DPPH and ABTS radical scavenging tests .

- Anticancer Efficacy : In vitro studies on MCF-7 cells treated with allyl derivatives showed significant reduction in cell viability compared to controls, supporting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of coumarin derivatives functionalized with benzofuran and ester groups. Key structural analogues include:

*Estimated based on substitution of isopropyl (C₃H₇O) with allyl (C₃H₅O).

Physicochemical Properties

- logP and Solubility :

- The allyl ester derivative likely exhibits a higher logP (lipophilicity) compared to acetic acid derivatives (e.g., 258.3 g/mol compound in ) due to the ester group.

- Compounds with methoxybenzofuran substituents (e.g., allyl/isopropyl esters) show increased hydrophobicity compared to simpler coumarins, as seen in chromatographic retention reversals under ethyllactate (EL)/water conditions for analytes with similar logP but varying solubilities .

- The allyl ester may enhance solubility in organic solvents (e.g., acetonitrile, EL) compared to isopropyl esters, though specific data are unavailable .

Q & A

Basic: What are the common synthetic routes for allyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate?

The synthesis typically involves O-acylation of the hydroxyl group on the chromen-6-yl moiety with allyl chloroacetate under basic conditions (e.g., KCO in DMF). Key steps include:

- Coupling reaction : Reacting 4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-ol with allyl bromoacetate in the presence of a base to form the ester linkage.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Advanced: How can Design of Experiments (DOE) optimize the synthesis yield and purity?

DOE methodologies like factorial design or response surface modeling can systematically optimize reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example:

- Central Composite Design : Evaluate interactions between reaction time (4–8 hours) and molar ratio (1:1.2–1:1.5) of chromenol to allyl bromoacetate.

- Critical factors : Solvent polarity (DMF vs. acetonitrile) significantly impacts acylation efficiency. Computational tools (e.g., ICReDD’s reaction path search) can predict optimal conditions by integrating quantum chemical calculations with experimental validation .

Basic: What spectroscopic techniques are used to characterize this compound?

Core methods include:

- NMR : H and C NMR to confirm ester linkage (δ 4.6–5.2 ppm for allyl protons, δ 165–170 ppm for carbonyl groups).

- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H] or [M+Na]).

- IR : Peaks at 1740–1760 cm (ester C=O) and 1680–1700 cm (chromen-2-one C=O) .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?

Contradictions may arise from rotameric equilibria or dynamic stereochemistry . Strategies:

- Variable-temperature NMR : Identify temperature-dependent splitting caused by hindered rotation of the allyl group.

- 2D-COSY/NOESY : Map spatial proximity of protons to confirm substituent orientation.

- X-ray crystallography : Resolve ambiguities by determining the solid-state structure (e.g., planar benzofuran-chromenone core, as in analogous compounds) .

Basic: What biological activities are associated with structurally similar chromenone derivatives?

Analogous compounds exhibit:

- Antioxidant activity : Scavenging of DPPH radicals (IC values 10–50 μM).

- Anticancer potential : Inhibition of kinase pathways (e.g., EGFR or VEGFR2) in cell-based assays.

- Antimicrobial effects : MIC values of 2–8 μg/mL against Gram-positive bacteria .

Advanced: How to investigate the mechanistic basis of biological activity?

Advanced methodologies include:

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to target proteins (e.g., immobilized kinases).

- Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., docking into COX-2 active site).

- Metabolomics : Track downstream effects via LC-MS analysis of treated cell lysates to identify perturbed pathways (e.g., apoptosis markers) .

Basic: What computational methods predict the compound’s reactivity?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilic/nucleophilic sites.

- Frontier Molecular Orbital (FMO) Analysis : Predict sites for nucleophilic attack (e.g., electron-deficient carbonyl groups) .

Advanced: How to design derivatives with enhanced stability or bioactivity?

- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on logP and IC.

- Degradation Studies : Use accelerated stability testing (40°C/75% RH) with LC-MS to identify hydrolysis products (e.g., acetic acid formation from ester cleavage).

- Fragment-Based Drug Design : Replace the allyl group with bioisosteres (e.g., propargyl) to improve metabolic stability .

Basic: How to assess the compound’s stability under varying pH conditions?

- pH-Rate Profiling : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC.

- Kinetic Analysis : Calculate t (time for 10% degradation) at physiological pH (7.4) to guide formulation .

Advanced: What advanced techniques elucidate stereochemical or conformational dynamics?

- Quantum Chemical Calculations : Compare theoretical and experimental NMR shifts to identify dominant conformers.

- Circular Dichroism (CD) : Detect chiral centers or axial chirality in derivatives.

- Solid-State NMR : Resolve polymorphic forms affecting solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.